

An In-depth Technical Guide on the Toxicology of 3-Methyl-2-pentanone

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Compound of Interest

Compound Name: 3-Methyl-2-pentanone

Cat. No.: B1360105

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For: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Toxicological Profile of **3-Methyl-2-pentanone** (CAS No. 565-61-7)

Executive Summary

3-Methyl-2-pentanone, also known as methyl sec-butyl ketone, is an aliphatic ketone used as a solvent.^[1] This technical guide provides a comprehensive review of its toxicological data. A thorough review of publicly available safety data sheets and toxicological databases reveals a significant lack of quantitative data for most toxicological endpoints. The primary identified hazard is its high flammability.^[2] Qualitative information suggests it may be a skin irritant and a neurotoxin, associated with acute solvent syndrome.^{[1][2]} However, definitive studies to determine lethal doses (LD50/LC50), genotoxicity, carcinogenicity, and reproductive toxicity are not available in the reviewed literature.^[3] This document summarizes the available information, details standardized protocols for toxicological assessment in the absence of specific studies, and provides a logical framework for hazard assessment when data is limited.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	565-61-7	[1]
Molecular Formula	C ₆ H ₁₂ O	[2]
Molecular Weight	100.16 g/mol	[2]
Synonyms	Methyl sec-butyl ketone, sec-Butyl methyl ketone	[1][4]
Appearance	Colorless liquid	[1]
Vapor Pressure	11.6 mmHg	[2]

Quantitative Toxicological Data

A comprehensive search of toxicological databases and safety data sheets indicates a notable absence of quantitative data for **3-Methyl-2-pentanone**. The following tables summarize the status of available information for key toxicological endpoints.

Table 3.1: Acute Toxicity

Endpoint	Species	Route	Value	Reference
LD50	Not specified	Oral	No data available	[3]
LD50	Not specified	Dermal	No data available	[3]
LC50	Not specified	Inhalation	No data available	[3]

Table 3.2: Irritation and Sensitization

Endpoint	Species	Result	Reference
Skin Corrosion/Irritation	Not specified	No data available; listed as "Irritating to skin" (R38) by some sources.	[3][4]
Serious Eye Damage/Irritation	Not specified	No data available	[3]
Respiratory or Skin Sensitization	Not specified	No data available	[3]

Table 3.3: Genotoxicity, Carcinogenicity, and Reproductive Toxicity

Endpoint	Assay Type	Result	Reference
Germ Cell Mutagenicity	Not specified	No data available	[3]
Carcinogenicity	Not specified	No data available	[3]
Reproductive Toxicity	Not specified	No data available	[3]

Toxicological Endpoints (Qualitative Assessment)

Acute Toxicity and Neurotoxicity

While no quantitative LD50 or LC50 values are available, **3-Methyl-2-pentanone** is categorized as a neurotoxin.[1][2] Exposure may lead to "acute solvent syndrome," a transient condition characterized by central nervous system depression with symptoms such as dizziness, headache, and nausea.[2] The mechanism of neurotoxicity for aliphatic ketones, particularly γ -diketones, involves the cross-linking of neurofilaments, leading to axonal swelling and degeneration (axonopathy).[5][6] Although **3-Methyl-2-pentanone** is not a γ -diketone, its potential to be metabolized into neurotoxic compounds or to potentiate the neurotoxicity of other ketones could be a consideration for further research.[7][8]

Skin and Eye Irritation

There is conflicting information regarding the irritancy of **3-Methyl-2-pentanone**. Some sources classify the substance as irritating to the skin (R38).[4] However, most safety data sheets report that no specific data is available to make a definitive assessment.[3] Similarly, no experimental data on eye irritation was found.[3] Standard procedures for handling the substance recommend avoiding contact with skin and eyes.[3]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is no available data from standard assays (e.g., Ames test, carcinogenicity bioassays, or reproductive screening tests) for **3-Methyl-2-pentanone**. [3] It is important to note that this lack of data does not equate to a lack of hazard. For its structural isomer, 4-methyl-2-pentanone, more extensive testing has been conducted, and it is classified by IARC as a Group 2B carcinogen, possibly carcinogenic to humans.[9][10] However, these findings cannot be directly extrapolated to **3-Methyl-2-pentanone** without specific testing.

Experimental Protocols

Given the absence of specific studies for **3-Methyl-2-pentanone**, this section details the standard methodologies for key toxicological experiments based on internationally accepted guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Protocol: Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD TG 420)

This test is used to identify a dose causing evident toxicity without mortality to estimate the acute oral toxicity of a substance.[11]

- Principle: The test involves administering a fixed dose of the substance to a group of animals (typically female rats) of a single sex and observing them for signs of toxicity.[11] The procedure is stepwise, using doses of 5, 50, 300, and 2000 mg/kg (or 5000 mg/kg in a limit test).[11]
- Procedure:
 - Sighting Study: A single animal is dosed at a level expected to produce some toxicity. The outcome determines the starting dose for the main study.

- Main Study: A group of animals is dosed at the selected starting level. The outcome (toxic signs or mortality) determines the next step: dosing another group at a lower or higher fixed dose level.
- Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[\[11\]](#)
- Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
- Evaluation: The results are used to classify the substance according to its acute toxicity potential.

Protocol: Acute Dermal Irritation/Corrosion (Based on OECD TG 404)

This test assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[\[12\]](#)[\[13\]](#)

- Principle: A single dose of the test substance is applied to a small area of skin on an experimental animal (typically an albino rabbit) for a defined period.[\[12\]](#)
- Procedure:
 - Application: 0.5 mL (for liquids) or 0.5 g (for solids) of the substance is applied to a shaved patch of skin (approx. 6 cm²) and covered with a gauze patch.[\[12\]](#)
 - Exposure: The exposure period is typically 4 hours.[\[12\]](#) After exposure, the residual substance is removed.
 - Observations: The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. Observations continue for up to 14 days to assess the reversibility of any effects.[\[14\]](#)
- Evaluation: Skin reactions are scored based on a standardized grading system. The substance is classified as an irritant if reversible skin damage is observed.[\[12\]](#)

Protocol: Bacterial Reverse Mutation Test (Ames Test) (Based on OECD TG 471)

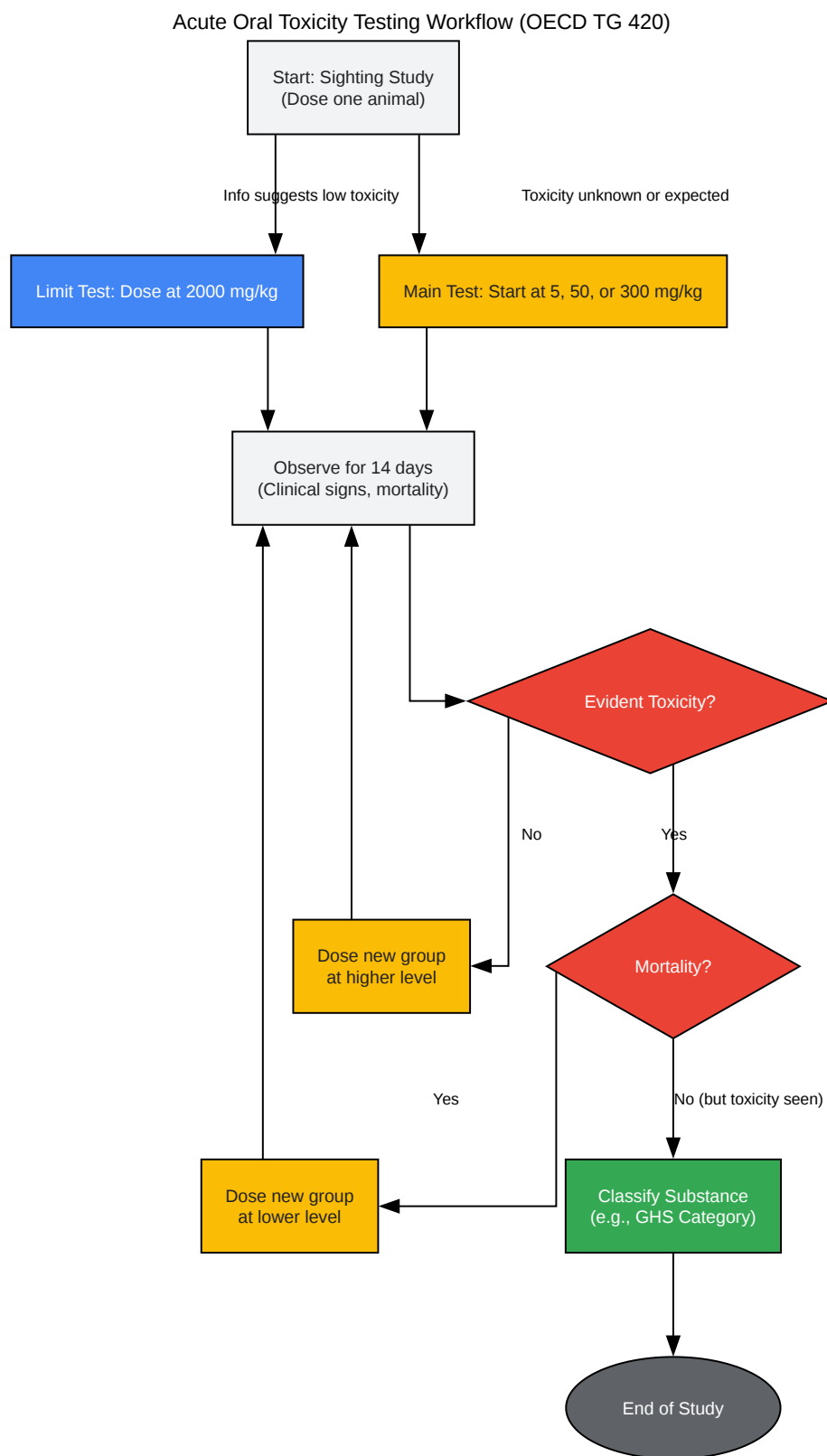
This in vitro test is widely used to assess the mutagenic potential of a chemical, i.e., its ability to induce gene mutations.[\[15\]](#)[\[16\]](#)

- Principle: The test uses specific strains of bacteria (e.g., *Salmonella typhimurium* and *Escherichia coli*) that have mutations preventing them from synthesizing an essential amino acid. The test substance is evaluated for its ability to cause a reverse mutation, restoring the bacteria's ability to grow in an amino acid-deficient medium.[\[15\]](#)
- Procedure:
 - Exposure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (e.g., S9 fraction from rat liver) to simulate mammalian metabolism.[\[17\]](#)
 - Incubation: The bacteria are plated on a minimal agar medium and incubated.
 - Scoring: The number of revertant colonies (colonies that have undergone reverse mutation and can now grow) is counted for each concentration.
- Evaluation: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies compared to a negative control.[\[18\]](#)

Mandatory Visualizations

Diagram: Workflow for Acute Oral Toxicity Testing

The following diagram illustrates the decision-making process in a typical acute oral toxicity study, such as the Fixed Dose Procedure.



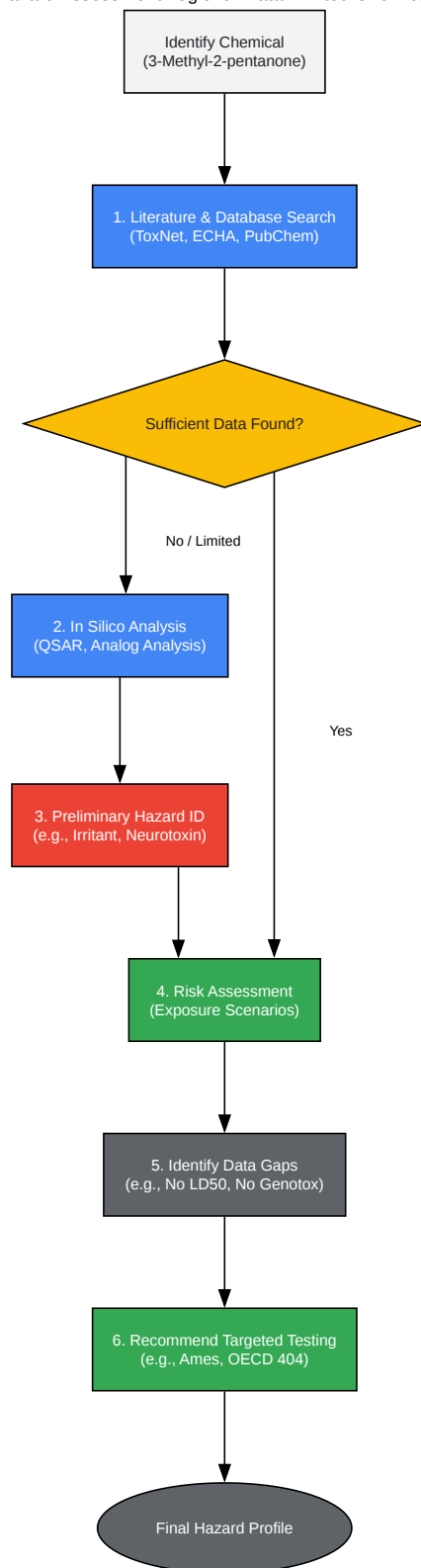
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Caption: A flowchart of the OECD 420 Fixed Dose Procedure for acute oral toxicity.

Diagram: Hazard Assessment Logic for Chemicals with Limited Data

This diagram shows a logical workflow for assessing chemical hazards when experimental data is scarce, incorporating a weight-of-the-evidence approach.

Hazard Assessment Logic for Data-Limited Chemicals



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Caption: A workflow for chemical hazard assessment using a weight-of-the-evidence approach.

Conclusion

The toxicological profile of **3-Methyl-2-pentanone** is largely incomplete based on currently available public information. Its primary, well-documented hazard is high flammability. Qualitative data suggests potential for neurotoxicity and skin irritation, but these require confirmation through standardized testing. Crucially, there is no empirical data for acute lethal doses, genotoxicity, carcinogenicity, or reproductive and developmental toxicity. For professionals in research and drug development, this highlights a significant data gap. Any application involving this substance should proceed with caution, assuming it possesses hazards similar to other aliphatic ketones until further data becomes available. The standardized protocols and hazard assessment logic provided in this guide offer a framework for generating the necessary data to perform a comprehensive risk assessment.

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